An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-Methyl-(2-thienylmethyl)amine Hydrochloride, a key building block for researchers and professionals in the field of drug development. This document delves into its fundamental properties, provides a detailed synthesis protocol, explores its analytical characterization, discusses its relevance in medicinal chemistry, and outlines essential safety and handling procedures.
Introduction: The Significance of a Versatile Scaffold
N-Methyl-(2-thienylmethyl)amine Hydrochloride, with CAS Number 7404-67-3, is a secondary amine hydrochloride salt that has garnered interest within the pharmaceutical and chemical research communities.[1][2][3] Its structure, featuring a thiophene ring linked to a methylaminomethyl group, presents a unique combination of aromaticity, heteroatomic functionality, and a secondary amine that can be readily functionalized. The thiophene moiety is a well-established bioisostere for the phenyl group, often introduced into drug candidates to modulate metabolic stability, physicochemical properties, and target engagement. Furthermore, the N-methyl group can play a crucial role in influencing a molecule's conformational preferences and its interactions with biological targets.[4] This strategic combination of structural features makes N-Methyl-(2-thienylmethyl)amine Hydrochloride a valuable intermediate for the synthesis of novel bioactive compounds.
Physicochemical Properties: A Foundation for Laboratory Use
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The key physicochemical properties of N-Methyl-(2-thienylmethyl)amine Hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7404-67-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClNS | [2] |
| Molecular Weight | 163.67 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid (predicted) | Inferred from related compounds |
| Melting Point | 149-150 °C (for the related (5-methyl-2-thienyl)amine hydrochloride) | [5] |
| Solubility | Soluble in water, methanol, and ethanol; sparingly soluble in dichloromethane and other less polar organic solvents (predicted). | Inferred from hydrochloride salt nature |
| pKa | Not experimentally determined. Estimated to be around 9-10 for the protonated amine. | Inferred from similar secondary amines |
Note: Some physical properties are predicted based on the behavior of structurally similar compounds due to the limited availability of experimental data for this specific salt.
Synthesis and Characterization: A Practical Guide
The synthesis of N-Methyl-(2-thienylmethyl)amine Hydrochloride is most commonly achieved through a two-step process involving the reductive amination of 2-thiophenecarboxaldehyde followed by salt formation. This approach is widely used in medicinal chemistry for the preparation of secondary amines.[6]
Synthetic Pathway
The overall synthetic scheme is illustrated below:
Figure 1: Synthesis pathway for N-Methyl-(2-thienylmethyl)amine Hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-Methyl-(2-thienylmethyl)amine (Free Base)
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Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer, add methylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Carefully add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Self-validating insight: The choice of reducing agent is critical. NaBH₄ is a robust and cost-effective choice, while NaBH₃CN is milder and can be used in acidic conditions, which can be beneficial for driving imine formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-(2-thienylmethyl)amine free base.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.
Step 2: Formation of N-Methyl-(2-thienylmethyl)amine Hydrochloride
-
Salt Formation: Dissolve the purified N-Methyl-(2-thienylmethyl)amine free base in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.
-
Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to obtain N-Methyl-(2-thienylmethyl)amine Hydrochloride as a solid.
Analytical Characterization
The identity and purity of the synthesized N-Methyl-(2-thienylmethyl)amine Hydrochloride should be confirmed by a suite of analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of the hydrochloride salt is expected to show characteristic signals for the thiophene protons, the methylene protons adjacent to the thiophene ring and the nitrogen, the N-methyl protons, and a broad singlet for the ammonium proton. The chemical shifts will be downfield compared to the free base due to the protonation of the nitrogen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbons of the thiophene ring, the methylene carbon, and the N-methyl carbon.[1]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C and C-S stretching of the thiophene ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the corresponding free base (N-Methyl-(2-thienylmethyl)amine) in the positive ion mode.
Applications in Drug Discovery and Medicinal Chemistry
N-Methyl-(2-thienylmethyl)amine Hydrochloride serves as a valuable building block in the synthesis of a wide array of compounds with potential therapeutic applications. The incorporation of the thienylmethylamine scaffold can influence the pharmacological profile of a molecule in several ways.
Role as a Pharmacophore Fragment
The thienylmethylamine moiety can be found in various classes of biologically active compounds. For instance, derivatives of this scaffold have been explored for their potential as:
-
CNS Agents: The structural similarity of the thiophene ring to the phenyl group allows for its incorporation into compounds targeting central nervous system receptors.
-
Antimicrobial Agents: Thiophene-containing compounds have a long history of investigation for their antibacterial and antifungal properties.
-
Enzyme Inhibitors: The amine functionality can act as a key interaction point with the active sites of various enzymes.
Workflow for Utilizing the Building Block in Lead Optimization
Figure 2: Workflow for lead optimization using N-Methyl-(2-thienylmethyl)amine HCl.
This iterative process allows medicinal chemists to systematically explore the chemical space around a lead compound, leveraging the unique properties of the thienylmethylamine scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Safety and Handling: A Researcher's Responsibility
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Irritation: May cause skin and eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
N-Methyl-(2-thienylmethyl)amine Hydrochloride is a valuable and versatile building block for drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties imparted by the thienylmethylamine scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides researchers with the essential technical information to confidently and safely incorporate this compound into their research endeavors, fostering innovation in the pursuit of new medicines.
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